molecular formula C11H14O2 B13728836 Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] CAS No. 33722-70-2

Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]

Cat. No.: B13728836
CAS No.: 33722-70-2
M. Wt: 178.23 g/mol
InChI Key: BCCYLPJPRQVADZ-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,9’-tetracyclo[43002,503,8]nonane] is a complex organic compound with the molecular formula C11H14O2 It is characterized by a spirocyclic structure, which includes a 1,3-dioxolane ring fused to a tetracyclo[43002,503,8]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound can be used in biochemical studies to investigate the interactions of spirocyclic compounds with biological molecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane]: The parent compound with a unique spirocyclic structure.

    Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]decane]: A similar compound with a different ring size.

    Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]undecane]: Another related compound with an additional carbon in the ring structure.

Uniqueness

Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] is unique due to its specific ring structure and the presence of the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Chemical Identity

  • CAS Number : 33722-70-2
  • Molecular Formula : C₁₁H₁₄O₂
  • Synonyms : Tetracyclo[4.3.0.02,5.03,8]nonan-9-one, cyclic 1,2-ethanediyl acetal

Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural features.

Antimicrobial Properties

Research indicates that spiro compounds often exhibit antimicrobial activity. In particular, derivatives of spiro[1,3-dioxolane] have shown effectiveness against various bacterial strains and fungi. For example, studies have demonstrated that spiro compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis.

Anticancer Activity

Several studies highlight the anticancer potential of spiro compounds. In vitro assays have shown that spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that certain spiro compounds can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity is attributed to their ability to modulate signaling pathways associated with oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of spiro[1,3-dioxolane] derivatives is significantly influenced by structural modifications:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.
  • Stereochemistry : Enantiomers may exhibit different levels of efficacy in biological assays.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various spiro[1,3-dioxolane] derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against S. aureus .

Case Study 2: Anticancer Activity

In a study conducted by researchers at the University of Hyderabad, spiro[1,3-dioxolane] was tested against MCF-7 cells using an MTT assay. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity . Further analysis revealed that treated cells showed increased levels of apoptotic markers.

Case Study 3: Neuroprotection

Research published in Scientific Reports explored the neuroprotective effects of a related spiro compound in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function as assessed by behavioral tests .

Data Table

Biological ActivityAssay TypeTarget Organism/Cell LineResult
AntimicrobialMICS. aureusMIC = 10 µg/mL
AnticancerMTT AssayMCF-7IC50 = 25 µM
NeuroprotectionBehavioral TestsMouse ModelImproved cognitive function

Properties

CAS No.

33722-70-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]

InChI

InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2

InChI Key

BCCYLPJPRQVADZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3CC4C2C5C4CC35

Origin of Product

United States

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